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Compound of Interest

Compound Name: FPR2 agonist 4

Cat. No.: B15572550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR)

for the potent and selective Formyl Peptide Receptor 2 (FPR2) agonist, compound 4 (also

reported as compound 20). This document summarizes key quantitative data, details

experimental methodologies for pivotal assays, and visualizes critical signaling pathways and

experimental workflows.

Core Structure and Potency
Compound 4 belongs to the aryl piperidinone urea class of FPR2 agonists. Its discovery and

optimization stem from a high-throughput screening (HTS) hit, leading to a series of potent and

selective compounds. The core scaffold consists of an aryl piperidinone urea moiety, which has

been systematically modified to enhance potency and selectivity for FPR2 over its close

homolog, FPR1.

Structure-Activity Relationship Data
The following table summarizes the quantitative SAR data for compound 4 and its key analogs.

The data highlights the impact of various substitutions on the biaryl core and other regions of

the molecule on FPR2 agonist potency (EC50) and selectivity versus FPR1. The optimization

efforts focused on modifying the distal and proximal aryl rings, as well as the lactam

substituents. A significant breakthrough was the incorporation of a reverse sulfonamide group
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on the biaryl core and an ortho-fluoro substituent, which culminated in the discovery of

compound 20 (referred to as compound 4 in this guide).[1]

Compound

R1 (ortho-
substitution
on distal
aryl ring)

R2
(proximal
aryl ring)

FPR2 EC50
(nM)

FPR1 EC50
(nM)

Selectivity
(FPR1/FPR2
)

3 -SO2Me Unsubstituted 1.8 3.6 2

4 -NHS(O)2Me Unsubstituted 2.5 20 8

5 -NHS(O)2tBu Unsubstituted 0.8 1.4 1.8

11 -NHS(O)2Me ortho-F 0.3 >10000 >33333

15
-S(O)

(=NH)Me
ortho-F 0.4 1600 4000

20 (4)
-

S(O)Me(=NH)
ortho-F 0.2 1100 5500

Signaling Pathways of FPR2
FPR2 is a G protein-coupled receptor (GPCR) that can couple to different G proteins, primarily

Gαi/o, leading to the activation of multiple downstream signaling cascades.[2] Upon agonist

binding, the G protein dissociates into its Gα and Gβγ subunits. The Gαi/o subunit inhibits

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ

subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1]

These signaling events ultimately lead to various cellular responses, including chemotaxis,

phagocytosis, and the modulation of inflammatory responses.[3] Furthermore, agonist-bound

FPR2 can recruit β-arrestins, which can mediate receptor desensitization and internalization,

as well as initiate G protein-independent signaling.[4]
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Start

Prepare CHO cells expressing
human FPR2 or FPR1

Load cells with Fura-2AM dye
(3 µM) in KHB buffer with
0.25 mM sulfinpyrazone

Incubate at 37°C
for 30 minutes

Incubate at room temperature
for 10 minutes

Wash cells 3x with
KHB buffer containing 0.5% BSA

Plate cells (5 x 10⁴ cells/well)
in a 96-well plate

Add test compound
(e.g., Agonist 4)

Measure fluorescence changes
(λex = 340/380 nm, λem = 509 nm)
using a fluorescence plate reader

Calculate EC50 values
from dose-response curves

End

 

Start

Differentiate HL-60 cells into
neutrophil-like cells

Suspend cells in DMEM
with 3% FCS

Treat cells with test compound
(10⁻⁶ M to 10⁻⁹ M) for 10 min

Add chemoattractant (e.g., LTB4)
to bottom wells of a

ChemoTx® System 96-well plate

Add treated cell suspension
to the top of the filter membrane

Incubate the plate

Quantify migrated cells
in the bottom wells

Analyze dose-dependent migration

End
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Start

Culture PathHunter® CHO-K1 cells
expressing ProLink-tagged FPR2

and EA-tagged β-Arrestin-2

Plate cells in a 384-well plate
and incubate overnight

Add test compound
(e.g., Agonist 4)

Incubate to allow for
β-arrestin recruitment

Add detection reagent
(Galacton Star substrate)

Measure chemiluminescent signal

Calculate EC50 values from
dose-response curves

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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